

# Application Notes and Protocols for Cell-Based Assays in CHK-336 Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company), CHK-336 is under investigation for the treatment of primary hyperoxaluria, a group of genetic disorders characterized by the overproduction of oxalate.[1][3] By inhibiting LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis, CHK-336 aims to reduce oxalate overproduction.[4][5][6] These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize CHK-336 and other potential LDHA inhibitors. The assays are designed to assess the compound's potency, mechanism of action, and potential cytotoxic effects in a cellular context, with a focus on liver cells (hepatocytes), the primary target tissue for CHK-336.

## Signaling Pathway of CHK-336 Target

**CHK-336** targets the metabolic pathway responsible for the production of oxalate in hepatocytes. Specifically, it inhibits the conversion of glyoxylate to oxalate, a reaction catalyzed by lactate dehydrogenase A (LDHA). The following diagram illustrates this pathway.





Click to download full resolution via product page

Fig. 1: CHK-336 Target Pathway.

## **Key Cell-Based Assays for CHK-336 Screening**

A comprehensive in vitro evaluation of **CHK-336** involves a multi-faceted approach. The following assays are recommended:

- LDHA Enzyme Activity Assay: To determine the direct inhibitory effect of CHK-336 on LDHA enzymatic activity.
- Lactate Production Assay: To assess the functional consequence of LDHA inhibition in a cellular context.
- Cell Viability Assay: To evaluate the cytotoxic potential of CHK-336 on hepatocytes.
- Apoptosis Assay: To investigate if any observed cytotoxicity is mediated through programmed cell death.
- Target Engagement Assay (Cellular Thermal Shift Assay CETSA): To confirm that CHK-336 directly binds to LDHA within the cell.

## **Data Presentation**

The following tables provide representative quantitative data from the described assays. These values are illustrative and may vary depending on the specific experimental conditions and cell lines used.

Table 1: Inhibitory Activity of CHK-336



| Assay Type           | Cell Line/System             | Endpoint          | CHK-336 IC₅₀ (nM) |
|----------------------|------------------------------|-------------------|-------------------|
| LDHA Enzyme Activity | Recombinant Human<br>LDHA    | Enzyme Inhibition | 0.4               |
| Lactate Production   | Primary Mouse<br>Hepatocytes | Lactate Reduction | < 100             |
| Oxalate Production   | PH1 Mouse<br>Hepatocytes     | Oxalate Reduction | 80 - 131          |

Data compiled from publicly available information.[7][8]

Table 2: Cytotoxicity Profile of CHK-336

| Assay Type                        | Cell Line                          | Treatment Duration<br>(h) | CHK-336 CC₅₀ (μM) |
|-----------------------------------|------------------------------------|---------------------------|-------------------|
| Cell Viability (ATP<br>Assay)     | Human Hepatocytes<br>(e.g., HepG2) | 48                        | > 50              |
| Apoptosis (Caspase-<br>3/7 Assay) | Human Hepatocytes<br>(e.g., HepG2) | 24                        | > 50              |

Table 3: Target Engagement of CHK-336

| Assay Type             | Cell Line         | Parameter             | Value |
|------------------------|-------------------|-----------------------|-------|
| Cellular Thermal Shift | Human Hepatocytes | Thermal Shift (ΔTagg) | ~9 °C |
| Assay (CETSA)          | (e.g., HepG2)     | with 10 μM CHK-336    |       |

Representative data based on typical results for potent and specific inhibitors.[7]

# **Experimental Protocols**LDHA Enzyme Activity Assay



This assay measures the ability of **CHK-336** to inhibit the enzymatic activity of purified LDHA. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Experimental Workflow:



Click to download full resolution via product page

Fig. 2: LDHA Enzyme Activity Assay Workflow.

#### Protocol:

• Reagent Preparation:



- Assay Buffer: 100 mM potassium phosphate, pH 7.4.
- Recombinant human LDHA: Dilute to a working concentration of 0.02 Units/mL in Assay Buffer.
- NADH Solution: Prepare a 500 μM solution in Assay Buffer.
- Pyruvate Solution: Prepare a 3 mM solution in Assay Buffer.
- CHK-336: Prepare a 10-point serial dilution in DMSO, then dilute further in Assay Buffer.
- Assay Procedure:
  - Add 50 μL of Assay Buffer to each well of a 96-well UV-transparent plate.
  - Add 10 μL of diluted CHK-336 or vehicle control (DMSO) to the appropriate wells.
  - Add 20 μL of diluted LDHA enzyme solution to all wells.
  - Pre-incubate the plate at 37°C for 15 minutes.
  - Initiate the reaction by adding a 20 μL mixture of NADH and Pyruvate solutions.
  - Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
- Data Analysis:
  - Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).
  - Determine the percent inhibition for each CHK-336 concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the CHK-336 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

## **Cellular Lactate Production Assay**



This assay measures the effect of **CHK-336** on lactate production in hepatocytes, providing a functional readout of LDHA inhibition in a cellular environment.

#### **Experimental Workflow:**



Click to download full resolution via product page



#### Fig. 3: Cellular Lactate Production Assay Workflow.

#### Protocol:

- Cell Culture and Treatment:
  - $\circ$  Seed primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well.
  - Allow the cells to attach and grow for 24 hours.
  - Prepare serial dilutions of CHK-336 in cell culture medium.
  - Replace the existing medium with the medium containing the different concentrations of CHK-336 or vehicle control.
  - Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.
- Lactate Measurement:
  - After the incubation period, carefully collect the cell culture supernatant.
  - Determine the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., colorimetric or fluorometric). Follow the manufacturer's instructions.
  - Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
  - Normalize the lactate levels to the cell number (which can be determined in a parallel plate using a cell viability assay).
  - Calculate the percent inhibition of lactate production for each CHK-336 concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value as described for the enzyme activity assay.

## Cell Viability Assay (ATP-Based)



This assay assesses the general cytotoxicity of **CHK-336** by measuring the intracellular ATP levels, which correlate with cell viability.

#### Protocol:

- Cell Culture and Treatment:
  - Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e).
- ATP Measurement:
  - After the desired incubation period, equilibrate the plate to room temperature.
  - Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
  - Add the reagent directly to the wells according to the manufacturer's protocol.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a microplate reader.
- Data Analysis:
  - Calculate the percent viability for each CHK-336 concentration relative to the vehicle control (100% viability).
  - Plot the percent viability against the logarithm of the CHK-336 concentration to determine the CC<sub>50</sub> (50% cytotoxic concentration) value.

## **Apoptosis Assay (Caspase-3/7 Activity)**

This assay determines if **CHK-336** induces apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

#### Protocol:

Cell Culture and Treatment:



- Follow the same procedure as for the Cellular Lactate Production Assay (steps 1a-1e).
  Include a positive control for apoptosis (e.g., staurosporine).
- Caspase-3/7 Activity Measurement:
  - After the incubation period, use a commercial luminogenic or fluorogenic caspase-3/7 assay kit.
  - Add the caspase substrate reagent to each well according to the manufacturer's instructions.
  - Incubate the plate at room temperature for 1-2 hours, protected from light.
  - Measure the luminescence or fluorescence using a microplate reader.
- Data Analysis:
  - Normalize the signal to the vehicle control.
  - Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

# Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

**Experimental Workflow:** 





Click to download full resolution via product page

Fig. 4: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:



#### • Cell Treatment:

- Culture hepatocytes to confluency.
- Treat the cells with CHK-336 (e.g., 10 μM) or vehicle control for 1 hour at 37°C.
- Thermal Challenge:
  - Harvest the cells and resuspend them in a suitable buffer.
  - Aliquot the cell suspension into PCR tubes.
  - Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Protein Extraction and Analysis:
  - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
  - Carefully collect the supernatant (soluble protein fraction).
  - Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-LDHA antibody.
- Data Analysis:
  - Quantify the band intensities from the Western blot.
  - For each treatment condition (vehicle and CHK-336), plot the relative amount of soluble LDHA against the temperature.
  - Fit the data to a sigmoidal curve to determine the melting temperature (Tagg).
  - The difference in Tagg between the CHK-336-treated and vehicle-treated samples (ΔTagg) indicates the extent of target stabilization.



### Conclusion

The described cell-based assays provide a robust framework for the preclinical screening and characterization of **CHK-336** and other LDHA inhibitors. By combining direct enzyme inhibition assays with functional cellular assays and target engagement studies, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential liabilities, thereby facilitating informed decisions in the drug development process.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. veritastk.co.jp [veritastk.co.jp]
- 2. CHK-336 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ATP Cell Viability Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays in CHK-336 Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#cell-based-assays-for-chk-336-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com